

Benchmarking 2-amino-N-methylbenzenesulfonamide: A Comparative Guide Against Parent Sulfonamides

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Compound of Interest

Compound Name:	2-amino-N-methylbenzenesulfonamide
Cat. No.:	B095669

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **2-amino-N-methylbenzenesulfonamide** against its foundational parent sulfonamide compounds, sulfanilamide and benzenesulfonamide. The objective is to offer a baseline for evaluating its potential pharmacological profile by contrasting its physicochemical characteristics with those of its well-documented predecessors. While extensive experimental data is available for the parent compounds, this guide highlights the current data gap for **2-amino-N-methylbenzenesulfonamide**, proposing a strategic experimental workflow for its comprehensive assessment.

Physicochemical and Biological Properties: A Comparative Overview

The following tables summarize the available quantitative data for **2-amino-N-methylbenzenesulfonamide** and its parent compounds. It is important to note that while experimental data are available for the parent compounds, the properties for **2-amino-N-methylbenzenesulfonamide** are largely computed, indicating a need for experimental validation.

Table 1: Physicochemical Properties

Property	2-amino-N-methylbenzenesulfonamide	Sulfanilamide	Benzenesulfonamide
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	C ₆ H ₈ N ₂ O ₂ S	C ₆ H ₇ NO ₂ S
Molecular Weight (g/mol)	186.23[1][2]	172.21[3]	157.19[4]
Melting Point (°C)	Not available	164.5 - 166.5	150 - 152
Solubility	Not available	Water: 7.5 g/L at 25°C; Soluble in ethanol and acetone	Poorly soluble in water; Soluble in ethanol and ether
pKa	Not available (predicted)	10.58[3]	Not available
LogP	0.6 (Computed)[2]	-0.62	0.3 (Computed)[4]

Table 2: Biological and Toxicity Profile

Profile	2-amino-N-methylbenzenesulfonamide	Sulfanilamide	Benzenesulfonamide
Known Biological Activity	No experimental data available. Related compounds have been suggested as diuretics.	Antibacterial (Dihydropteroate synthase inhibitor)[3]	Carbonic anhydrase inhibitor
Mechanism of Action	Unknown	Competitive inhibitor of p-aminobenzoic acid (PABA) utilization in folic acid synthesis. [3]	Inhibition of carbonic anhydrase.
Acute Oral Toxicity (LD ₅₀)	Not available	Not available	991 mg/kg (Rat)
GHS Hazard Statements	Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]	Not classified	Harmful if swallowed[4]

Experimental Protocols

To facilitate the experimental benchmarking of **2-amino-N-methylbenzenesulfonamide**, this section details standardized protocols for assessing key biological activities relevant to sulfonamides.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is essential to evaluate if **2-amino-N-methylbenzenesulfonamide** possesses antibacterial properties similar to sulfanilamide.

a. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

b. Materials:

- Test compound (**2-amino-N-methylbenzenesulfonamide**) and control compounds (sulfanilamide, antibiotic of known efficacy).
- Bacterial strains (e.g., *Escherichia coli*, *Staphylococcus aureus*).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Spectrophotometer.

c. Procedure:

- Preparation of Stock Solutions: Dissolve the test and control compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in CAMHB in the 96-well plates to achieve a range of final concentrations.
- Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, measure the optical density at 600 nm using a plate reader.

Carbonic Anhydrase Inhibition Assay

This assay is relevant given that benzenesulfonamide is a known carbonic anhydrase inhibitor.

a. Principle: This assay measures the inhibition of carbonic anhydrase-catalyzed hydration of CO₂. A common method involves monitoring the hydrolysis of a substrate like 4-nitrophenyl acetate (NPA), which results in a color change that can be measured spectrophotometrically.

b. Materials:

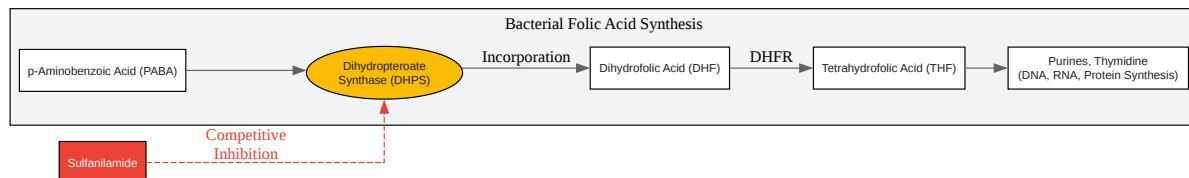
- Test compound and a known inhibitor (e.g., acetazolamide).
- Purified carbonic anhydrase (e.g., bovine erythrocyte CA).
- 4-Nitrophenyl acetate (NPA).
- Tris-HCl buffer (pH 7.4).
- 96-well microtiter plates.
- Spectrophotometer.

c. Procedure:

- Assay Preparation: In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase solution.
- Initiation of Reaction: Add the NPA substrate to all wells to start the reaction.
- Measurement: Immediately measure the absorbance at 400 nm at regular intervals to determine the rate of NPA hydrolysis.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

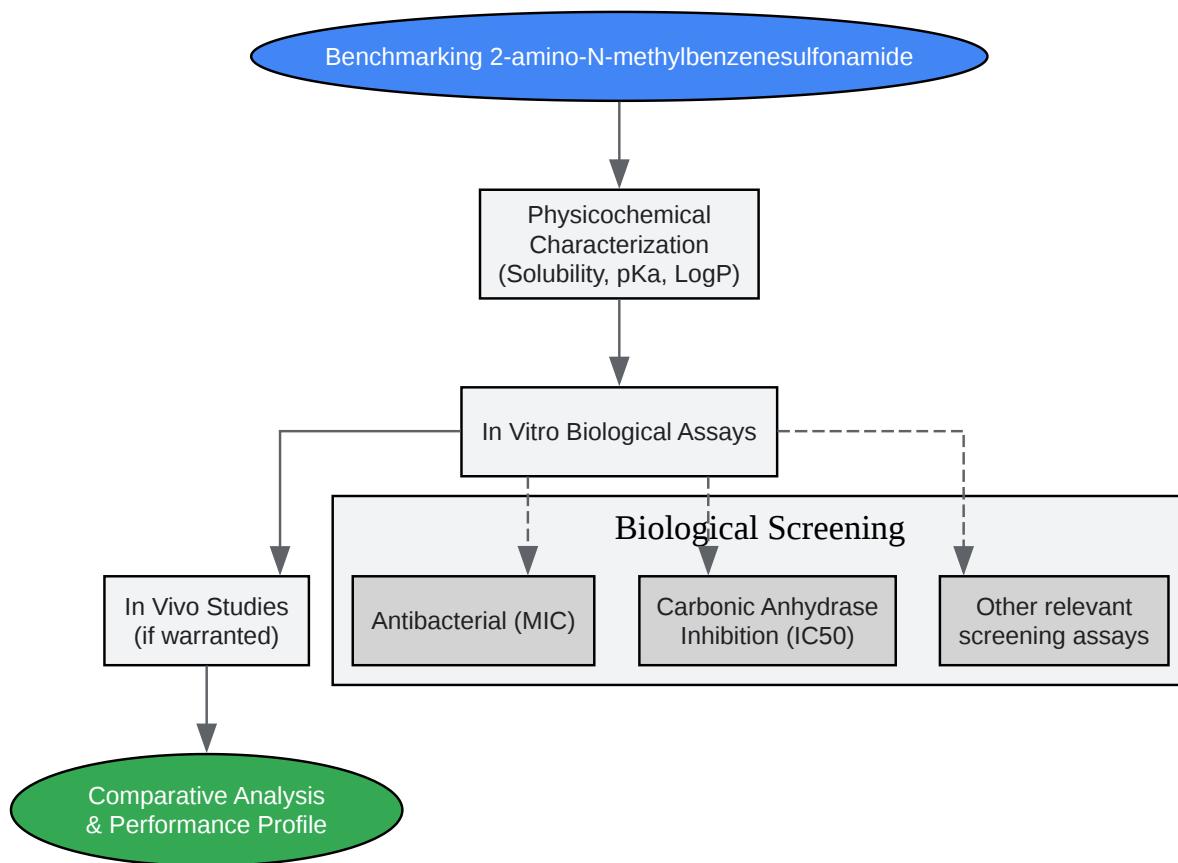
Visualizing Pathways and Workflows

To provide a clear conceptual framework, the following diagrams, generated using the DOT language, illustrate the established antibacterial signaling pathway of sulfonamides and a proposed experimental workflow for benchmarking **2-amino-N-methylbenzenesulfonamide**.



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Caption: Folic Acid Synthesis Inhibition by Sulfanilamides.



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Caption: Proposed Workflow for Benchmarking.

Conclusion and Future Directions

This guide establishes a comparative baseline for **2-amino-N-methylbenzenesulfonamide** against its parent compounds, sulfanilamide and benzenesulfonamide. The analysis of available data reveals that while the parent compounds have well-defined biological activities—antibacterial for sulfanilamide and carbonic anhydrase inhibition for benzenesulfonamide—the biological profile of **2-amino-N-methylbenzenesulfonamide** remains uncharacterized.

The provided experimental protocols offer a clear path forward for researchers to elucidate the activity of this compound. A systematic investigation, beginning with the proposed in vitro assays, will be critical in determining whether **2-amino-N-methylbenzenesulfonamide** exhibits antibacterial properties, carbonic anhydrase inhibitory activity, or a novel pharmacological profile. The significant data gap for this compound represents an opportunity for further research to unlock its potential therapeutic applications.

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